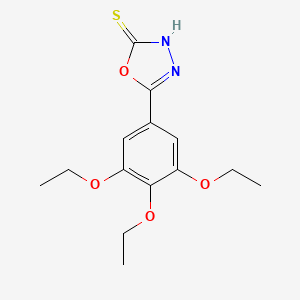

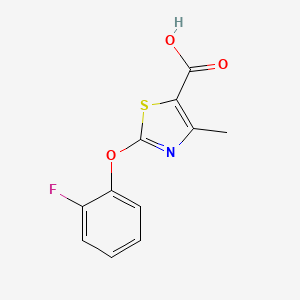

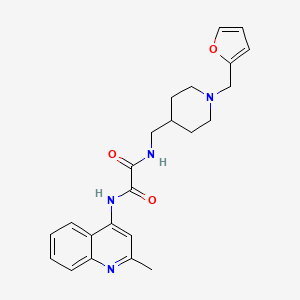

(4-(Methylsulfonyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, piperidones, which serve as precursors to the piperidine ring, have been synthesized and bio-assayed for their varied activity . A four-step synthetic approach has been used to obtain a precursor for a related compound .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, related compounds have been synthesized and evaluated for their varied activity . For example, bioisosteres could be generated via derivatizing the C-4 alkyl chain on the pyrazole ring of a related compound with different electronegative groups .Scientific Research Applications

Synthesis and Characterization

Antimicrobial Activity

New derivatives, including 2,4-difluorophenyl(piperidin-4-yl)methanone oxime compounds, were synthesized and showed good antimicrobial activity against certain bacterial and fungal strains, suggesting potential for developing new antimicrobial agents (Mallesha & Mohana, 2014).

Crystal Structure Analysis

Studies on compounds like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime provided insights into their crystal structures, aiding in the understanding of their chemical properties and potential applications (Karthik et al., 2021).

Synthesis Processes

Research has focused on optimizing the synthesis processes for related compounds, enhancing their yield and characterizing their structure through various spectroscopic techniques, which is crucial for their potential application in pharmaceuticals and materials science (Rui, 2010).

Biological and Pharmacological Activities

Antileukemic Activity

Piperidine derivatives have been synthesized and evaluated for their antiproliferative activity against human leukemia cells, with some showing promising results. This highlights the potential of these compounds in cancer research (Vinaya et al., 2011).

Antimicrobial and Antiestrogenic Activities

The synthesis of N-substituted pipradol derivatives has shown potential microbial activities, suggesting these compounds could lead to the development of new antimicrobial agents. Additionally, certain derivatives have demonstrated antiestrogenic activity, indicating potential applications in hormone-related therapies (Ramudu et al., 2017); (Jones et al., 1979).

Material Science and Chemical Properties

- Structural and Theoretical Calculations: Detailed crystallographic and conformational analyses, along with density functional theory (DFT) calculations, have been performed on certain derivatives. These studies provide insights into their molecular structure, electrostatic potential, and physicochemical properties, which are essential for understanding their reactivity and potential applications in material science (Huang et al., 2021).

Future Directions

The future directions for this compound could involve further optimization of the chemical structure to increase binding affinity to specific receptors and improve in vivo specific binding in the brain . Additionally, the synthesis of position isomeric piperidones and their derivatives could be explored .

properties

IUPAC Name |

(4-methylsulfonylpiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO3S/c1-22(20,21)12-5-7-18(8-6-12)13(19)10-3-2-4-11(9-10)14(15,16)17/h2-4,9,12H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAOENAKBSPHCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Methylsulfonyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

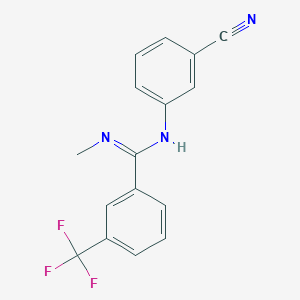

![(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2372220.png)

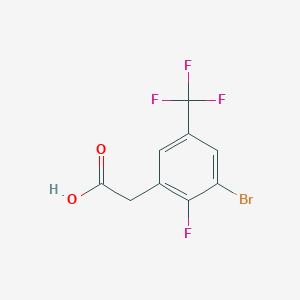

![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2372225.png)

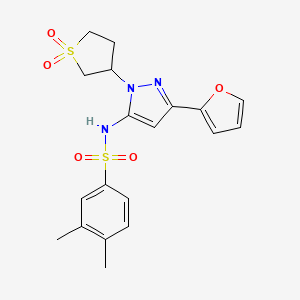

![N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2372226.png)

![3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372231.png)

![4-[(Dimethylamino)methyl]benzene-1-carboximidamide](/img/structure/B2372234.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2372235.png)